molecular formula C14H15N B1610122 1-(1-Naphthyl)pyrrolidine CAS No. 82238-92-4

1-(1-Naphthyl)pyrrolidine

Cat. No. B1610122
CAS RN: 82238-92-4
M. Wt: 197.27 g/mol
InChI Key: JHHPTRUOSXHCEF-UHFFFAOYSA-N
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Description

“1-(1-Naphthyl)pyrrolidine” is a chemical compound with the molecular formula C14H15N and a molecular weight of 197.28 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrrolidine-functionalized compounds, such as “1-(1-Naphthyl)pyrrolidine”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring, a key component of “1-(1-Naphthyl)pyrrolidine”, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .


Chemical Reactions Analysis

The pyrrolidine ring in “1-(1-Naphthyl)pyrrolidine” can undergo various chemical reactions. These reactions can lead to the formation of bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Scientific Research Applications

Electrochromic and Fluorescent Polymers

1-(1-Naphthyl)pyrrolidine derivatives have been utilized in the synthesis of novel polymers with electrochromic and fluorescent properties. For instance, a polymer synthesized from 1-(1-Naphthyl)-2,5-di-2-thienyl-1H-pyrrole exhibits stable electrochromic behavior, transitioning through yellow, green, and violet states upon oxidation, and demonstrates fluorescence, emitting yellow and/or green light (Cihaner & Algi, 2008). Another study describes the creation of processable conducting polymers based on thienylpyrrole with similar electrochromic and fluorescent characteristics (Cihaner & Algi, 2008).

Catalysis in Chemical Synthesis

The compound has been used as a chiral modifier in the enantioselective hydrogenation of ethyl pyruvate, demonstrating its efficacy by achieving an enantiomeric excess of up to 75% in (R)-ethyl lactate. This illustrates the potential of 1-(1-Naphthyl)pyrrolidine derivatives in asymmetric catalysis (Minder et al., 1995).

Organic Synthesis and Ligand Design

Research has been directed towards the synthesis of naphthyl pyrrolidine/pyrrolizidine-spirooxindoles via a 1,3-dipolar cycloaddition reaction, showcasing the utility of 1-(1-Naphthyl)pyrrolidine derivatives in constructing complex organic molecules (Saravanan, Pushparaj, & Raghunathan, 2013). Additionally, these derivatives have been utilized in developing selective fluorescent sensors for metal ions, further expanding their application in chemical sensing and bioimaging (Kumar, Kumar, & Gupta, 2017).

Polymer Chemistry and Material Science

Studies have also focused on the synthesis and characterization of polymers and coordination polymers for potential applications in optoelectronics and sensing. For example, a linear coordination polymer demonstrated significant changes in electrical conductivity upon light irradiation, suggesting its use in device fabrication and as a sensor for Cr3+ ions, highlighting the functional versatility of 1-(1-Naphthyl)pyrrolidine-based materials in advanced technological applications (Dutta et al., 2018).

Safety And Hazards

Safety data sheets suggest that exposure to “1-(1-Naphthyl)pyrrolidine” should be avoided. If inhaled, move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting . Always use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

Pyrrolidine compounds, including “1-(1-Naphthyl)pyrrolidine”, have shown promising biological activities, making them potential sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-naphthalen-1-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,5-9H,3-4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHPTRUOSXHCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445009
Record name 1-(1-NAPHTHYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Naphthyl)pyrrolidine

CAS RN

82238-92-4
Record name 1-(1-NAPHTHYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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